REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:13]=[CH:12][C:5]2[CH2:6][CH:7]([C:9]([OH:11])=[O:10])[O:8][C:4]=2[C:3]=1[Cl:14].S(=O)(=O)(O)O.[CH2:20](O)[CH3:21]>>[CH2:20]([O:10][C:9]([CH:7]1[CH2:6][C:5]2[CH:12]=[CH:13][C:2]([Cl:1])=[C:3]([Cl:14])[C:4]=2[O:8]1)=[O:11])[CH3:21]
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C2=C(CC(O2)C(=O)O)C=C1)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The ethanol is distilled at reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
The ether solution is washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the ether distilled at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic acid ethyl ester is used without further purification in the following synthesis
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)C1OC2=C(C1)C=CC(=C2Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |